Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15847562
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | benzyl 2-thiophen-2-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2 |
| Standard InChI Key | UGXBZNUMUDCOCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure combines three key components:
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A piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, which adopts a chair conformation in its most stable state.
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A thiophene moiety at the 2-position of the piperidine ring. Thiophene, a five-membered aromatic heterocycle containing sulfur, contributes electron-rich characteristics that influence reactivity and intermolecular interactions .
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A benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen. This protective group enhances stability during synthetic procedures and can be selectively removed under acidic or catalytic conditions .
The molecular formula is C₁₇H₁₉NO₂S, with a molecular weight of 301.4 g/mol. Key spectral data for analogous compounds include:
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¹H NMR: Peaks between δ 1.45–4.94 ppm for piperidine protons, δ 6.0–7.5 ppm for aromatic thiophene and benzyl groups .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~3100 cm⁻¹ (aromatic C-H) .
Table 1: Comparative Molecular Data for Related Piperidine Carboxylates
Stereochemical Considerations
Piperidine derivatives often exhibit chirality at the 2-position when substituted. For example, the (2S)-configured analog phenylmethyl (2S)-2-(hydroxymethyl)-1-piperidinecarboxylate demonstrates distinct biological activity compared to its racemic counterpart . While stereochemical data for the 2-thiophen-2-yl variant remains unreported, synthetic strategies employing chiral catalysts or resolving agents could yield enantiopure forms .
Synthetic Methodologies
Core Piperidine-Thiophene Synthesis
The piperidine-thiophene scaffold is typically constructed via:
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Nucleophilic Substitution: Reacting 2-thiophenepiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) .
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Mitsunobu Reaction: Coupling a thiophene-containing alcohol with a protected piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
A representative procedure from analogous syntheses involves:
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Dissolving 2-(thiophen-2-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).
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Adding NEt₃ (1.5 equiv) and Cbz-Cl (1.1 equiv) dropwise at 0°C under nitrogen .
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Stirring at room temperature for 12–18 hours, followed by aqueous workup and column chromatography to isolate the product in 70–85% yield .
Protective Group Strategies
The Cbz group is introduced early in the synthesis to prevent unwanted side reactions at the piperidine nitrogen. Deprotection is achieved via:
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Hydrogenolysis: Using H₂/Pd-C in ethanol to cleave the benzyl ester .
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Acidic Hydrolysis: Treating with HBr/acetic acid to yield the free piperidine .
Table 2: Synthetic Conditions for Piperidine Carboxylates
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, NEt₃, DCM, 0°C → rt | 70–85 | |
| Thiophene Coupling | Mitsunobu (DEAD, PPh₃), THF, 0°C → rt | 65–75 | |
| Deprotection | H₂ (1 atm), 10% Pd-C, EtOH | >90 |
Chemical Reactivity and Derivitization
Ester Hydrolysis
The Cbz group undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form 2-(thiophen-2-yl)piperidine, a precursor for further functionalization. Kinetic studies on analogous esters show pseudo-first-order behavior with rate constants of ~10⁻³ s⁻¹ at pH 12 .
Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic reactions such as:
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Nitration: Using HNO₃/H₂SO₄ to introduce nitro groups at the 5-position .
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Sulfonation: Reacting with SO₃ in DCM to yield sulfonic acid derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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